molecular formula C10H6ClN3 B8766783 1,5-Naphthyridine-3-carbonitrile, 4-chloro-6-methyl- CAS No. 911388-97-1

1,5-Naphthyridine-3-carbonitrile, 4-chloro-6-methyl-

Cat. No. B8766783
M. Wt: 203.63 g/mol
InChI Key: UMLHGIBODPOGCM-UHFFFAOYSA-N
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Patent
US07304074B2

Procedure details

The suspension of 6-methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile (1.47 g, 7.93 mmol) in POCl3 (25 mL) was heated under refluxing for 2 hrs. After cooling to room temperature, the reaction mixture was quenched with ice water and basified with NH4OH followed by extraction with AcOEt. The organic layer was washed with brine and dried over NaSO4, and concentrated to give 4-chloro-6-methyl-[1,5]naphthyridine-3-carbonitrile as a brown solid (0.92 g, 57.1%). HR-MS-EI (+) m/e calcd for C10H6ClN3 (M+) 203.0250. found 203.0252.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]([C:12]#[N:13])[C:5]2=O.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH3:1])[N:3]=2)[N:8]=[CH:7][C:6]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
CC=1N=C2C(C(=CNC2=CC1)C#N)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(N=C12)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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